Difluoromethanesulfinyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

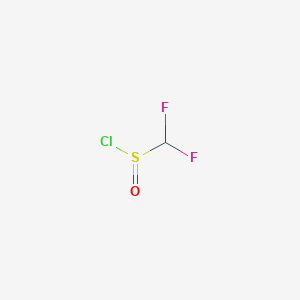

2D Structure

Properties

Molecular Formula |

CHClF2OS |

|---|---|

Molecular Weight |

134.53 g/mol |

IUPAC Name |

difluoromethanesulfinyl chloride |

InChI |

InChI=1S/CHClF2OS/c2-6(5)1(3)4/h1H |

InChI Key |

KXTLHJHZGXFCMO-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)S(=O)Cl |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Difluoromethanesulfinyl Chloride Mediated Transformations

Catalytic Approaches Employing Difluoromethanesulfinyl Chloride and Related Reagents

Organocatalysis and Other Non-Metallic Systems in Difluoromethylation

There is currently a lack of specific studies in the scientific literature detailing the use of organocatalysis or other non-metallic systems to mediate difluoromethylation reactions using this compound.

Chemoselectivity and Regioselectivity in Complex Substrate Systems

Detailed investigations into the chemoselectivity and regioselectivity of this compound with complex, multifunctional substrates are not sufficiently available in published research to provide a thorough analysis.

Stereochemical Control and Diastereoselectivity in Difluoromethylation and Difluoromethylthiolation

There is a paucity of research specifically addressing the stereochemical outcomes, including diastereoselectivity, of difluoromethylation or difluoromethylthiolation reactions employing this compound.

Applications of Difluoromethanesulfinyl Chloride in Advanced Organic Synthesis

Strategic Introduction of Difluoromethyl (CF2H) and Difluoromethylthio (SCF2H) Groups

The primary application of in situ-generated difluoromethanesulfinyl chloride is as an electrophilic source for the difluoromethylthio (SCF2H) group. The strategy generally involves the deoxygenative reduction of difluoromethanesulfonyl chloride using a suitable reducing agent, such as a phosphine. This process is believed to form the highly reactive this compound intermediate, which readily engages with various nucleophiles to install the desired SCF2H group. This transformation is highly valued in medicinal chemistry and agrochemistry, where the SCF2H group serves as a unique bioisostere for thiol or hydroxyl groups, offering enhanced metabolic stability and altered lipophilicity.

A significant advancement in the application of this chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. This method allows for the direct installation of the difluoromethylthio group onto aromatic and heteroaromatic cores without the need for pre-functionalization (e.g., halogenation or borylation). In these reactions, an electron-rich arene or heteroarene acts as the nucleophile, attacking the sulfur atom of the transient this compound. This approach is a highly atom-economical and efficient route to synthesize aryldifluoromethyl thioethers. Research has demonstrated that various heterocycles, which are privileged scaffolds in drug discovery, can be effectively functionalized using this strategy.

Table 1: Examples of Direct C-H Difluoromethylthiolation via in situ Generated this compound

| Substrate | Reagent System | Product | Yield (%) |

|---|---|---|---|

| Indole | CF2HSO2Cl / PPh3 | 3-(Difluoromethylthio)indole | 85% |

| Pyrrole | CF2HSO2Cl / PPh3 | 2-(Difluoromethylthio)pyrrole | 78% |

The electrophilic nature of in situ-generated this compound makes it highly effective for reactions with heteroatom nucleophiles. This allows for the direct formation of bonds between the difluoromethylthio group and nitrogen, oxygen, or sulfur atoms by targeting the corresponding X-H bonds. This method provides straightforward access to a diverse range of compounds, including difluoromethylsulfenamides (from amines), difluoromethylsulfenates (from alcohols or phenols), and unsymmetrical difluoromethyldisulfides (from thiols). These reactions are typically high-yielding and proceed under mild conditions, showcasing the broad utility of this synthetic strategy.

Table 2: Formation of C-X Bonds with in situ Generated this compound

| Substrate Type (Example) | Reagent System | Bond Formed | Product Example | Yield (%) |

|---|---|---|---|---|

| Amine (Aniline) | CF2HSO2Cl / PPh3 | C-N | N-(Difluoromethylthio)aniline | 92% |

| Phenol (Phenol) | CF2HSO2Cl / PPh3 | C-O | O-(Difluoromethylthio)phenol | 88% |

Cascade Reactions and Annulations Leading to Fluorinated Heterocycles and Carbocycles

Beyond simple functionalization, the reactivity of the difluoromethylthio group introduced via the this compound intermediate can be harnessed in cascade or tandem reactions to construct complex cyclic systems. In a typical strategy, a substrate containing a secondary reactive site is first difluoromethylthiolated. The newly installed SCF2H group then participates in a subsequent intramolecular reaction, leading to the formation of a fluorinated heterocycle or carbocycle.

For instance, the difluoromethylthiolation of a substrate bearing a suitably positioned alkene or alkyne can initiate a cyclization cascade. The initial S-difluoromethylation is followed by an intramolecular attack of the π-system onto the electrophilic sulfur or another part of the molecule, triggering ring closure. This powerful strategy enables the rapid assembly of complex, fluorine-containing scaffolds from relatively simple starting materials, providing access to novel chemical space for drug discovery and materials science. These methods are particularly valuable for creating diverse libraries of compounds for biological screening.

Enabling Late-Stage Functionalization of Complex Molecular Architectures

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, biologically active molecule in the final steps of its synthesis to fine-tune its properties. nih.govwikipedia.org The methods employing in situ-generated this compound are well-suited for LSF due to their typically mild reaction conditions and high functional group tolerance. researchgate.netnih.gov

The ability to directly functionalize C-H or X-H bonds allows for the introduction of the SCF2H group onto complex molecular scaffolds without requiring extensive de novo synthesis. mpg.de This enables medicinal chemists to rapidly generate analogues of a lead compound, exploring structure-activity relationships and optimizing pharmacokinetic profiles. For example, the C-H difluoromethylthiolation of a drug molecule containing an indole or other electron-rich heterocyclic core can produce novel derivatives with potentially improved efficacy or metabolic stability. The chemoselectivity of these reactions is crucial, as they must proceed without affecting other sensitive functional groups present in the complex substrate. The successful application of this methodology to intricate molecules underscores its importance as a tool for accelerating the drug development process.

Computational and Theoretical Studies on Difluoromethanesulfinyl Chloride and Its Derivatives

Quantum Chemical Characterization of Electronic Structure and Bonding Properties

The electronic structure and bonding of difluoromethanesulfinyl chloride can be thoroughly investigated using quantum chemical methods. Ab initio and Density Functional Theory (DFT) are the primary tools for such characterizations. These calculations would reveal key insights into the molecule's stability, reactivity, and spectroscopic properties.

Molecular Orbitals and Electron Density Distribution: Calculations would elucidate the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized primarily on the sulfur and chlorine atoms, indicating their nucleophilic character, while the LUMO would likely be centered on the sulfur-chlorine bond, highlighting its susceptibility to nucleophilic attack. The significant electronegativity of the fluorine and oxygen atoms would lead to a polarized electron density distribution, creating partial positive charges on the carbon and sulfur atoms and partial negative charges on the fluorine, oxygen, and chlorine atoms.

Bonding Analysis: Quantum Theory of Atoms in Molecules (QTAIM) analysis could be employed to characterize the nature of the chemical bonds. The carbon-fluorine bonds are expected to exhibit significant ionic character due to the large electronegativity difference. The sulfur-oxygen bond would possess a high degree of covalent character with a significant π-component. The sulfur-chlorine bond, being the most labile, is of particular interest and would be characterized by a lower bond order and electron density at the bond critical point compared to the other bonds in the molecule, indicating its relative weakness.

A summary of anticipated bond characteristics is presented in Table 1.

| Bond | Expected Bond Type | Expected Relative Bond Strength | Expected Polarity |

| C-F | Polar Covalent | Strong | High |

| C-S | Polar Covalent | Moderate | Moderate |

| S=O | Polar Covalent (Double Bond) | Strong | High |

| S-Cl | Polar Covalent | Weak | Moderate |

| C-H (in derivatives) | Polar Covalent | Moderate | Low |

This table represents expected values based on general chemical principles and data for analogous compounds.

Advanced Mechanistic Investigations via Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the reaction mechanisms involving this compound. These studies would focus on mapping the potential energy surfaces for various reactions, identifying transition states, and calculating activation energies.

Reactivity with Nucleophiles: The primary reaction pathway for this compound is expected to be nucleophilic substitution at the sulfur atom. DFT calculations could model the reaction with various nucleophiles (e.g., alcohols, amines, thiols) to determine the preferred mechanism, which is likely to be a concerted SN2-type process. The calculations would provide the geometries of the transition states and the corresponding activation barriers, allowing for a quantitative prediction of reaction rates.

Thermal Decomposition: The thermal stability of this compound could also be investigated using DFT. These calculations would aim to identify the lowest energy pathways for decomposition, which might involve the homolytic cleavage of the S-Cl bond to form sulfinyl and chlorine radicals, or intramolecular rearrangement reactions.

Table 2 provides a hypothetical comparison of calculated activation energies for different reaction types.

| Reaction Type | Hypothetical Nucleophile/Condition | Expected Activation Energy (kJ/mol) |

| Nucleophilic Substitution at Sulfur (SN2) | Methanol | 60-80 |

| Nucleophilic Substitution at Sulfur (SN2) | Ammonia | 50-70 |

| Thermal S-Cl Bond Cleavage | High Temperature (e.g., 500 K) | 150-200 |

Note: These are illustrative values and would require specific DFT calculations for confirmation.

Intermolecular Interactions and Conformational Analysis Relevant to Reactivity

The reactivity of this compound is also influenced by its conformational preferences and the nature of its intermolecular interactions.

Conformational Analysis: Rotation around the C-S single bond would lead to different conformers. Computational studies would involve scanning the potential energy surface as a function of the dihedral angle to identify the stable conformers and the energy barriers between them. It is anticipated that the molecule will exhibit a staggered conformation as the most stable, minimizing steric repulsion between the bulky chlorine and fluorine atoms. The relative populations of these conformers at different temperatures can be predicted using Boltzmann statistics, which is crucial for understanding the molecule's behavior in different environments.

Intermolecular Interactions: In the condensed phase, this compound molecules would interact through a combination of dipole-dipole forces and weaker van der Waals interactions. The highly polar nature of the S=O and C-F bonds would result in significant dipole-dipole interactions, which would play a key role in determining the bulk properties of the substance, such as its boiling point and solubility. Theoretical models can be used to calculate the strength of these interactions and predict the packing of molecules in the solid state. The presence of halogen bonding, a non-covalent interaction involving the chlorine atom, could also be a factor in the formation of supramolecular structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.